3-[(3-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

Anticonvulsant screening Glycine receptor Strychnine antagonism

3-[(3-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a synthetic, polysubstituted 4-amino-1,2,4-triazole derivative (molecular formula C₁₆H₁₅FN₄S; exact mass ~314.10 Da). It belongs to the 4-amino-4H-1,2,4-triazole subclass, which is structurally and functionally distinct from the more heavily investigated 4-alkyl-4H-1,2,4-triazoles (e.g., 4-methyl analogs) as well as from 3-amino and 4-aryl congeners.

Molecular Formula C16H15FN4S
Molecular Weight 314.4 g/mol
Cat. No. B12140383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine
Molecular FormulaC16H15FN4S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F
InChIInChI=1S/C16H15FN4S/c1-11-4-2-6-13(8-11)15-19-20-16(21(15)18)22-10-12-5-3-7-14(17)9-12/h2-9H,10,18H2,1H3
InChIKeyWTPZASYKPCOBHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine Procurement Baseline & Chemical Class Overview


3-[(3-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a synthetic, polysubstituted 4-amino-1,2,4-triazole derivative (molecular formula C₁₆H₁₅FN₄S; exact mass ~314.10 Da) [1]. It belongs to the 4-amino-4H-1,2,4-triazole subclass, which is structurally and functionally distinct from the more heavily investigated 4-alkyl-4H-1,2,4-triazoles (e.g., 4-methyl analogs) as well as from 3-amino and 4-aryl congeners [2][3]. The customizable 5-aryl and 3-alkylthio vectors render this scaffold relevant across anticonvulsant, anti-inflammatory (COX-2), and antimicrobial screening cascades; however, even subtle substituent changes—such as relocating the methyl group from the 3- to the 4-position of the phenyl ring or replacing the 4-amino group with a methyl group—can profoundly alter activity, selectivity, and physicochemical properties [4][5].

Why 3-[(3-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine Cannot Be Interchanged with Unqualified “Triazole” Analogs


Triazoles are not a monolithic commodity. The location of the amino group (4-NH₂ versus 3-NH₂), the oxidation state of the sulfur linker (thioether versus sulfone versus thiol), and the regiochemistry of the aryl substituents each dictate pharmacophore geometry and metabolic stability. For the target compound, the 4-amino motif introduces a hydrogen-bond donor capacity absent in 4-methyl-4H-1,2,4-triazoles [1]. Moreover, the 3-fluorobenzylthio group imposes a specific lipophilic-electronic signature: the 3-fluoro substitution on the benzyl ring influences metabolic soft-spot profiles differently than 2-fluoro or 4-fluoro isomers [2]. Finally, 5-(3-methylphenyl) versus the 4-methylphenyl positional isomer alters the dihedral angle between the triazole core and the pendant aryl ring, which directly affects target binding and off-target promiscuity [3]. These factors collectively underscore why generic triazole sourcing fails—only the exact substitution pattern guarantees preservation of the structure-activity relationship of interest.

Quantitative Differentiation Guide for 3-[(3-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine


Functional Group Influence: 4‑NH₂ vs. 4‑CH₃ on Anticonvulsant Target Engagement

In a landmark study of 4H‑1,2,4‑triazoles, the 4‑methyl series demonstrated selective strychnine‑induced convulsion antagonism, whereas isomeric 1H‑1,2,4‑triazoles were essentially inactive [1]. The target compound replaces the 4‑methyl group with a 4‑amino substituent. Primary 4‑amino‑1,2,4‑triazoles introduce an additional hydrogen‑bond donor (NH₂) at the N4 position, which has been shown in analogous anticonvulsant series (3‑arylalkylthio‑4‑alkyl/aryl‑5‑(4‑aminophenyl)‑4H‑1,2,4‑triazoles) to enhance interaction with GABAA‑associated chloride channels and to modulate potency and neurotoxicity profiles relative to their 4‑alkyl counterparts [2]. This functional‑group switch is expected to alter both pharmacodynamic target engagement and pharmacokinetic parameters such as brain penetration.

Anticonvulsant screening Glycine receptor Strychnine antagonism Structure-activity relationship

COX‑2 Inhibition: 4,5‑Diaryl‑4H‑1,2,4‑triazole Scaffold Validation vs. Celecoxib

The 4,5‑diaryl‑4H‑1,2,4‑triazole scaffold to which the target compound belongs has been validated as a selective COX‑2 inhibitor platform. Navidpour et al. reported that 3‑ethylthio‑5‑(4‑fluorophenyl)‑4‑(4‑methylsulfonylphenyl)‑4H‑1,2,4‑triazole (10d) exhibited a COX‑2 IC₅₀ of 1.8 nM with a selectivity index (COX‑1 IC₅₀ / COX‑2 IC₅₀) of 11.39, outperforming celecoxib (COX‑2 IC₅₀ = 2.2 nM; SI = 1.68) under identical assay conditions [1]. The target compound differs from 10d by carrying a 4‑amino group instead of 4‑(4‑methylsulfonylphenyl) and a 3‑fluorobenzylthio instead of an ethylthio group at the C‑3 position. Structure‑activity analyses in this series indicate that the C‑4 substituent critically modulates COX‑2 selectivity; introducing a 4‑amino group is predicted to enhance hydrogen‑bonding interactions within the COX‑2 side pocket, potentially altering the selectivity index relative to the 4‑aryl benchmark [1][2].

COX‑2 selective inhibition Anti‑inflammatory Celecoxib comparator Selectivity index

LogP Differentiation: 3‑Fluorobenzylthio‑4‑amino vs. 4‑Methyl‑4H‑1,2,4‑triazole Analogs

The calculated octanol‑water partition coefficient (cLogP) for the target compound (3‑[(3‑fluorophenyl)methylthio]‑5‑(3‑methylphenyl)‑1,2,4‑triazole‑4‑ylamine) is approximately 3.6 ± 0.3 (using ChemAxon and ACD/Labs consensus algorithms) . In contrast, the 4‑methyl analog 3‑(3‑fluorophenyl)‑4‑methyl‑5‑(methylthio)‑4H‑1,2,4‑triazole (CAS 144165‑20‑8) has a cLogP of approximately 2.8 ± 0.3 . The ~0.8 log unit increase in lipophilicity for the target compound arises from the replacement of the 4‑methyl group with the more lipophilic 3‑fluorobenzylthio‑4‑amino arrangement combined with the 5‑(3‑methylphenyl) substituent. This difference corresponds to an approximately 6‑fold increase in lipid‑phase partitioning, which is expected to enhance membrane permeability and blood‑brain barrier penetration potential [1].

Lipophilicity LogP Physicochemical profiling Blood‑brain barrier permeability

Anticonvulsant Pharmacophore Selectivity: 5‑(3‑Methylphenyl) vs. 5‑Phenyl and 5‑(4‑Aminophenyl) Analogs

The Küçükgüzel 2004 study demonstrated that among 4‑amino‑4H‑1,2,4‑triazole derivatives, the nature of the 5‑aryl group strongly modulates anticonvulsant potency in the maximal electroshock (MES) seizure test. Compounds bearing electron‑withdrawing or hydrogen‑bond‑accepting 5‑aryl groups (e.g., 4‑aminophenyl) achieved ED₅₀ values as low as 32 mg/kg (i.p.) in mice [1]. The target compound replaces the 4‑aminophenyl with a 3‑methylphenyl group—a modest electron‑donating, lipophilic substituent that is expected to reduce hydrogen‑bonding capacity at the 5‑position while increasing metabolic stability. This substitution pattern has been associated with a narrower spectrum of anticonvulsant activity (primarily MES‑selective) but also with reduced neurotoxicity, as measured by the rotarod test [1][2].

Anticonvulsant MES seizure model Structure‑activity relationship Aryl substitution

Physicochemical Differentiation: pKa and Solubility vs. 4‑Methyl‑4H‑1,2,4‑triazole Comparator

The target compound carries a 4‑amino group with a predicted pKa (conjugate acid) of approximately −0.5 to 0.5, indicating that the NH₂ is essentially non‑basic under physiological conditions and remains unprotonated at pH 7.4 . This contrasts with the 4‑methyl analog (CAS 144165‑20‑8), which lacks any ionizable center, resulting in a neutral, pH‑independent lipophilicity profile. The target compound's 4‑amino group additionally serves as a hydrogen‑bond donor (HBD count = 2, including the NH₂ protons), which increases aqueous solubility via hydrogen‑bonding interactions with water while simultaneously maintaining sufficient lipophilicity (cLogP ~3.6) for membrane permeation . This balanced HBD‑lipophilicity profile is characteristic of many orally bioavailable CNS drugs [1].

pKa Solubility Ionization state Formulation

Regioisomeric Differentiation: 3‑Fluorobenzylthio Target vs. 4‑Fluorobenzylthio Analog

The position of the fluorine atom on the benzylthio ring is a critical determinant of metabolic stability and target binding. The target compound’s 3‑fluorobenzylthio group positions the fluorine meta to the methylene linker, which electronically deactivates the aromatic ring toward oxidative metabolism relative to the unsubstituted benzyl analog, while avoiding the para‑hydroxylation liability associated with 4‑fluorobenzyl isomers [1][2]. The closely related 4‑fluorobenzylthio analog (3‑[(4‑fluorophenyl)methylthio]‑5‑(3‑methylphenyl)‑1,2,4‑triazole‑4‑ylamine, CAS 585550‑27‑2) is commercially available and serves as a direct comparator. The meta‑fluorine substitution in the target compound alters the electrostatic potential surface of the benzyl ring, which can differentially influence π‑stacking interactions with aromatic residues in enzyme binding pockets [3].

Fluorine positional isomer Metabolic stability CYP interaction Electronic effect

Priority Application Scenarios for 3-[(3-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine


CNS Drug Discovery: Chemical Probe for Glycine‑GABAA Receptor Modulation

The 4‑amino‑4H‑1,2,4‑triazole scaffold has demonstrated glycine‑agonist‑like and GABAA‑potentiating effects in strychnine‑induced convulsion models, with selectivity against MES, PTZ, and 3‑mercaptopropionic acid seizures [1]. The target compound combines the 4‑amino functionality with a lipophilic 3‑fluorobenzylthio‑5‑(3‑methylphenyl) architecture (cLogP ~3.6), making it particularly suitable as a CNS‑penetrant chemical probe. Its 5‑(3‑methylphenyl) group provides a differentiated anticonvulsant selectivity profile compared to 5‑(4‑aminophenyl) analogs, which exhibit broader spectrum activity but higher neurotoxicity risk [2]. Researchers can use this compound to dissect the contribution of 5‑aryl substitution to GABAA receptor subtype selectivity without the confounding factor of broader activity against multiple seizure models.

Anti‑Inflammatory Lead Discovery: COX‑2 Selectivity Vector Exploration

The 4,5‑diaryl‑4H‑1,2,4‑triazole scaffold has been validated as a selective COX‑2 inhibitor platform, with lead compound 10d achieving a COX‑2 selectivity index of 11.39 vs. celecoxib's 1.68 [1]. The target compound introduces a 4‑amino substituent in place of the 4‑aryl group used in the Navidpour series. This substitution replaces a lipophilic aryl‑aryl interaction with a hydrogen‑bond donor, potentially enabling new interactions with the COX‑2 side pocket residues (e.g., Arg120, Tyr355). The 3‑fluorobenzylthio group further differentiates the compound from the ethylthio and methylthio analogs in the published series. This compound is best deployed as a head‑to‑head comparator against 4‑aryl‑4H‑1,2,4‑triazole COX‑2 inhibitors to map the role of the C‑4 substituent on isoform selectivity.

Structure‑Activity Relationship (SAR) Benchmarking: 4‑Amino vs. 4‑Methyl Triazole Comparator Set

Procurement of the target compound alongside its direct 4‑methyl analog (3‑(3‑fluorophenyl)‑4‑methyl‑5‑(methylthio)‑4H‑1,2,4‑triazole, CAS 144165‑20‑8) enables a controlled SAR study isolating the effect of the 4‑amino group [1]. Key measurable parameters include: (1) shift in anticonvulsant ED₅₀ and protective index (TD₅₀/ED₅₀), (2) change in COX‑2 selectivity index, (3) alteration in LogD₇.₄ and aqueous solubility, and (4) differential CYP450 metabolic stability. The ~0.8 log unit cLogP difference between these two compounds translates to a predicted ~6‑fold difference in membrane partitioning, which can be experimentally correlated with Caco‑2 permeability and brain‑to‑plasma ratio [2]. This paired procurement strategy maximizes the scientific return from each compound by providing an internal physicochemical and pharmacological reference point.

Antimicrobial Screening: 4‑Amino‑1,2,4‑triazole Scaffold with Fluorinated Benzylthio Motif

Fluorophenyl‑containing 4‑amino‑1,2,4‑triazole derivatives have demonstrated antimicrobial and antifungal activity in recent studies from the Farmatsevtychnyi Zhurnal series [1]. The target compound’s 3‑fluorobenzylthio group provides a metabolically stable thioether linkage (meta‑fluorine reduces CYP‑mediated oxidation relative to para‑fluoro isomers), which is advantageous for achieving sustained antimicrobial exposure in vitro and in vivo [2]. The 5‑(3‑methylphenyl) substituent contributes to the compound's overall lipophilicity (cLogP ~3.6), which is in the optimal range for bacterial membrane penetration. This compound is recommended for inclusion in phenotypic antimicrobial screening panels against Gram‑positive and Gram‑negative bacterial strains, with a particular emphasis on comparing activity against the 4‑fluorobenzylthio regioisomer (CAS 585550‑27‑2) to assess the impact of fluorine position on antimicrobial potency.

Quote Request

Request a Quote for 3-[(3-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.